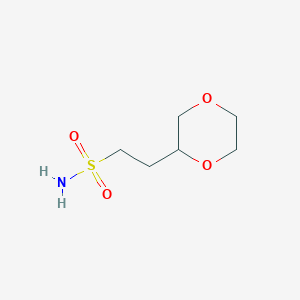
2-(1,4-Dioxan-2-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The InChI code for a related compound, “2-(1,4-dioxan-2-yl)ethanamine”, is 1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
Environmental Remediation
- Degradation of 1,4-Dioxane : A study investigated the effectiveness of the photoelectro-peroxone (PEP) process in degrading 1,4-dioxane, emphasizing the importance of operational parameters for pollutant degradation. The PEP process demonstrated significant synergies in 1,4-dioxane degradation, suggesting its potential for advanced oxidation wastewater treatment (Shen et al., 2017).
Advanced Materials and Catalysis
- Metal-Organic Frameworks (MOFs) for Gas Separation : Research on iron(III) peroxide 2,5-dioxido-1,4-benzenedicarboxylate [Fe2(O2)(dobdc)] demonstrated its potential for ethane/ethylene separation, leveraging iron-peroxo sites for preferential ethane binding. This breakthrough offers a low-energy, ambient condition solution for an industrially significant separation process (Li et al., 2018).
Chemical Synthesis and Polymer Science
- Polyaddition Behavior : A study explored the polyaddition reactions of bis(cyclic carbonates) with diamines, finding differences in reactivity and molecular weight of the resulting polymers based on the structure of the cyclic carbonates. This research contributes to the development of new polymeric materials with tailored properties (Tomita et al., 2001).
Biotechnology and Biochemical Engineering
- Enzyme Immobilization for Wastewater Treatment : The immobilization of horseradish peroxidase on catalytic beads was explored for the removal of 2,4-dichlorophenol from wastewater. This approach demonstrated the potential of enzyme immobilization techniques in enhancing pollutant degradation while offering operational stability (Wang et al., 2015).
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which 2-(1,4-dioxan-2-yl)ethanesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Based on the known actions of sulfonamides, it can be inferred that the compound might interact with its targets (such as carbonic anhydrase and dihydropteroate synthetase) and inhibit their activity . This inhibition could lead to alterations in the physiological processes regulated by these enzymes.
Biochemical Pathways
Given the potential targets of the compound, it might impact the carbonic acid-bicarbonate buffer system (regulated by carbonic anhydrase) and the folate synthesis pathway (regulated by dihydropteroate synthetase) . The downstream effects of these alterations would depend on the specific physiological context.
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Based on the potential targets and modes of action, the compound might induce changes in fluid balance (due to potential inhibition of carbonic anhydrase) and disrupt folate synthesis (due to potential inhibition of dihydropteroate synthetase) .
Propiedades
IUPAC Name |
2-(1,4-dioxan-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c7-12(8,9)4-1-6-5-10-2-3-11-6/h6H,1-5H2,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYBYQOBYNQYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)

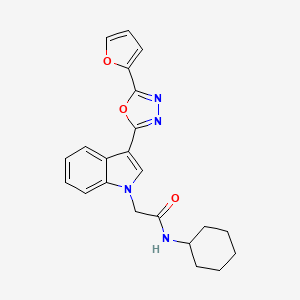
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
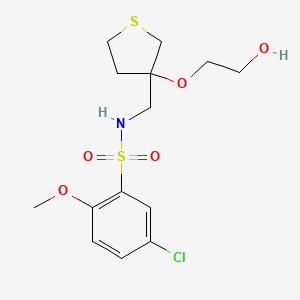
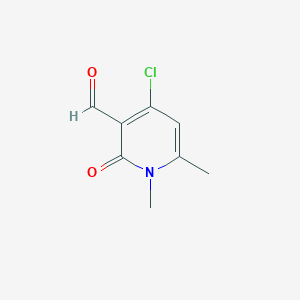



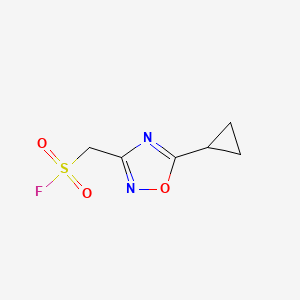
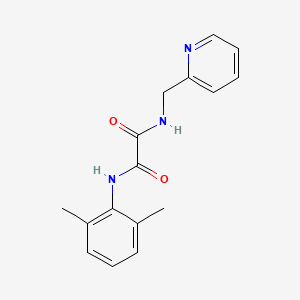
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
